5-(Piperazin-1-il)-1,2,4-tiadiazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

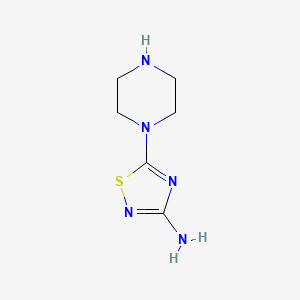

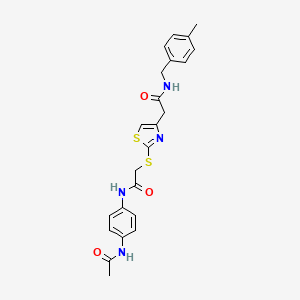

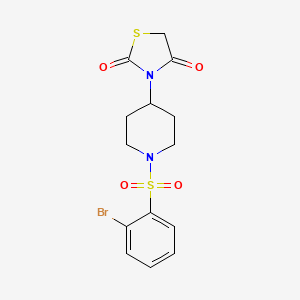

“5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” would be characterized by the presence of the thiadiazole and piperazine rings. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis

The chemical reactions of “5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” would likely be influenced by the reactivity of the thiadiazole and piperazine rings. For example, the nitrogen atoms in these rings could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine” would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could potentially make this compound polar and capable of forming hydrogen bonds .Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antimalarial agent piperaquine and is found in many important synthetic drug molecules .

Mode of Action

It can be inferred from related compounds that the piperazine ring might play a crucial role in its interaction with biological targets . For example, piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Biochemical Pathways

For instance, a compound containing a piperazin-1-yl moiety was found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases .

Pharmacokinetics

It can be inferred from related compounds that it might be extensively metabolized by cytochrome p450 3a4 .

Result of Action

For instance, some piperazine derivatives displayed pronounced anticancer activity against breast cancer and melanoma cell lines .

Action Environment

It can be inferred from related compounds that factors such as ph, temperature, and presence of other substances might influence its action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine in lab experiments is its broad-spectrum biological activity. This compound has been shown to exhibit various biological activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions that could be explored in the field of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine research. One potential avenue is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, further studies are needed to evaluate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders.

In conclusion, 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is a promising compound that has gained significant attention in scientific research. Its broad-spectrum biological activity and potential applications in drug development make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its potential toxicity.

Métodos De Síntesis

The synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine can be achieved through a multi-step reaction process. The first step involves the condensation of thiosemicarbazide with an appropriate aldehyde to form a thiosemicarbazone. The thiosemicarbazone is then cyclized with hydrazine hydrate to form the desired thiadiazole derivative. Finally, the piperazine ring is introduced via a reductive amination reaction.

Aplicaciones Científicas De Investigación

Antagonistas del receptor 5-HT7

Se sintetizó una serie de heterobiarilados no fusionados sustituidos con piperazin-1-il como ligandos de los receptores 5-HT7 . El objetivo de este proyecto fue dilucidar las características estructurales que afectan la afinidad de unión 5-HT7 de esta clase de compuestos . Esto sugiere que “5-(Piperazin-1-il)-1,2,4-tiadiazol-3-amina” podría utilizarse potencialmente en el desarrollo de antagonistas del receptor 5-HT7.

Agentes anticancerígenos

Se sintetizaron y evaluaron oxazoles funcionalizados de 2-aril-5-(4-piperazin-1-il) y 5-[(4-arilsulfonil)piperazin-1-il]-2-feniloxazoles por su potencial como agentes anticancerígenos . El uso de 2-aroilamino-3,3-dicloroacrilonitrilos como materiales de partida permitió un acceso eficiente a los oxazoles diana . Esto indica que “this compound” podría utilizarse en la síntesis de agentes anticancerígenos potenciales.

Terapéutica antiviral

Las 5-aminopirazoles basadas en benzamida y sus heterociclos fusionados han demostrado notables actividades antivirales contra el virus de la influenza H5N1. Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de terapéutica antiviral.

Moduladores de dopamina

La dopamina puede actuar como vasodilatador, modular la excreción renal de sodio e impactar la producción de orina . En el sistema nervioso central, la dopamina tiene un impacto significativo en el movimiento, las motivaciones conductuales y el aprendizaje . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de moduladores de la dopamina.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine derivatives have been found to exhibit inhibitory activity against certain enzymes . The nature of these interactions is likely to be influenced by the specific structural features of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine, including the presence of the piperazine and thiadiazole rings.

Cellular Effects

The effects of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine on cellular processes are currently unknown. Given its structural features, it is plausible that it could influence cell function in a number of ways. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could help to identify any enzymes or cofactors that it interacts with, and could also provide information on its effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies could help to identify any transporters or binding proteins that it interacts with, and could also provide information on its localization or accumulation .

Subcellular Localization

Future studies could help to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-piperazin-1-yl-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHWHTNUSQJVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)

![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2455741.png)

![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)